3-Methylazetidine-2,4-dione
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Overview
Description
Isosuccinimide is an organic compound that belongs to the class of cyclic imides. It is structurally related to succinimide, with the primary difference being the position of the nitrogen atom within the ring structure. Isosuccinimide is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isosuccinimide can be synthesized through several methods. One common approach involves the dehydrogenative coupling of diols and amines using a manganese pincer complex as a catalyst. This reaction is atom-economical and environmentally benign, producing hydrogen gas as the sole byproduct . Another method involves the use of Lewis acid catalysis, where anhydrides are converted to imides under microwave irradiation with TaCl5-silica gel as the catalyst .
Industrial Production Methods
Industrial production of isosuccinimide typically involves the thermal decomposition of ammonium succinate. This method is efficient and produces high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
Isosuccinimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like N-iodosuccinimide (NIS) to introduce iodine atoms into the molecule.
Reduction: Reduction reactions can convert isosuccinimide to its corresponding amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with isosuccinimide include N-iodosuccinimide for iodination, trifluoroacetic acid as a catalyst, and various Lewis acids like iron (III) triflimide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination with N-iodosuccinimide produces iodinated derivatives of isosuccinimide .
Scientific Research Applications
Isosuccinimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isosuccinimide involves its interaction with specific molecular targets. For example, in biological systems, it can modify aspartic acid residues in proteins, leading to changes in protein structure and function . This modification occurs through the formation of a succinimide intermediate, which can then undergo further reactions to produce various derivatives .
Comparison with Similar Compounds
Isosuccinimide is similar to other cyclic imides, such as succinimide and maleimide. it has unique properties that make it distinct:
Maleimide: Maleimide is another cyclic imide with a different ring structure and reactivity profile.
Similar Compounds
- Succinimide
- Maleimide
- Phthalimide
- Glutarimide
These compounds share structural similarities with isosuccinimide but differ in their specific chemical properties and applications .
Properties
CAS No. |
34085-09-1 |
---|---|
Molecular Formula |
C4H5NO2 |
Molecular Weight |
99.09 g/mol |
IUPAC Name |
3-methylazetidine-2,4-dione |
InChI |
InChI=1S/C4H5NO2/c1-2-3(6)5-4(2)7/h2H,1H3,(H,5,6,7) |
InChI Key |
MFWDZZNOWHPWTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC1=O |
Origin of Product |
United States |
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